Scientific Field: Medicinal and Pharmaceutical Chemistry
Application Summary: Benzothiazole derivatives, including 2-(Difluoromethylsulfonyl)benzothiazole, are being researched as potential anticancer and antiinflammatory agents.
Results: Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification.
Scientific Field: Green Chemistry
Application Summary: Benzothiazoles, including 2-(Difluoromethylsulfonyl)benzothiazole, have been synthesized using green chemistry methods.
Methods of Application: The synthesis of benzothiazoles is achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials.
Scientific Field: Biochemistry and Medicinal Chemistry
Application Summary: Benzothiazole derivatives are being researched for their potential as antibacterial agents.
Scientific Field: Dye Chemistry
Application Summary: 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, which are related to 2-(Difluoromethylsulfonyl)benzothiazole, act as fluorescent pigment dyeing substrates.
Scientific Field: Microbiology
Application Summary: 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives are used in bacterial detection.
Scientific Field: Material Science and Engineering
Application Summary: Benzothiazole derivatives are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs).
Scientific Field: Biochemistry
Application Summary: Benzothiazole derivatives have been found to possess antioxidant properties.
Scientific Field: Virology and Medicinal Chemistry
Application Summary: Some benzothiazole derivatives have shown potential as anti-HIV agents.
Scientific Field: Endocrinology and Medicinal Chemistry
Application Summary: Benzothiazole derivatives have been studied for their potential anti-diabetic effects.
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula CHFN OS and a molecular weight of 249.26 g/mol. It features a benzo[d]thiazole ring substituted with a difluoromethylsulfonyl group, which imparts unique properties to the compound. The compound is notable for its high reduction potential of -1.17 V, making it reactive in various chemical processes, particularly in difluoromethylation reactions .
While specific biological activities of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole are not extensively documented, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of the difluoromethyl group can enhance the lipophilicity and biological activity of related compounds, suggesting potential pharmacological applications .
The synthesis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole can be achieved through several methods:
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole has several potential applications:
Interaction studies involving 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole often focus on its reactivity with various nucleophiles and electrophiles in synthetic organic chemistry. These studies help elucidate its role as a versatile building block in complex molecule synthesis and its potential interactions in biological systems. The compound's ability to form stable intermediates makes it valuable in mechanistic studies of radical reactions .
Several compounds share structural similarities with 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, including:
Compound Name | Structure | Unique Features |
---|---|---|
2-(Trifluoromethyl)sulfonylbenzo[d]thiazole | CHFN OS | Higher electronegativity due to trifluoromethyl group |
2-(Chlorosulfonyl)benzo[d]thiazole | CHClN OS | Different halogen substituent affecting reactivity |
2-(Difluoroethanesulfonyl)benzo[d]thiazole | CHFN OS | Altered sulfonyl group leading to different properties |
Uniqueness: The presence of the difluoromethyl group distinguishes 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole from these similar compounds, enhancing its reactivity and potential applications in medicinal chemistry and material science.
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (CAS: 186204-66-0) is systematically named 2-[(difluoromethyl)sulfonyl]-1,3-benzothiazole under IUPAC conventions. Its molecular formula is $$ \text{C}8\text{H}5\text{F}2\text{NO}2\text{S}2 $$, with a molar mass of 249.26 g/mol. The structure comprises a benzothiazole core (a bicyclic system with benzene fused to a thiazole ring) substituted at the 2-position by a difluoromethylsulfonyl group ($$-\text{SO}2\text{CF}_2\text{H}$$). Common synonyms include 2-((difluoromethyl)sulfonyl)benzothiazole and Benzothiazole, 2-[(difluoromethyl)sulfonyl]-.
First reported in the early 2000s, this compound gained prominence through its role in fluorination chemistry. Its synthesis was initially achieved via oxidation of 2-((difluoromethyl)thio)benzo[d]thiazole using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) and ammonium molybdate catalysts. The development paralleled advances in sulfinate transfer reagents, such as 2-sulfinyl benzothiazole (BTS), which demonstrated utility in oxidation-free sulfinic acid production. By 2017, its electrophilic properties were harnessed for transition metal-free difluoromethylation reactions, broadening its synthetic applications.
This compound is pivotal in: